

physicochemical properties of 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-pyridinecarboxamide

Cat. No.: B112961

[Get Quote](#)

An In-Depth Technical Guide on the Physicochemical Properties of **4-Amino-3-pyridinecarboxamide**

Introduction

4-Amino-3-pyridinecarboxamide, also known as 4-aminonicotinamide, is a chemical compound with the molecular formula C₆H₇N₃O^{[1][2]}. It is an aminopyridine derivative and an isomer of nicotinamide, a form of vitamin B3. This document provides a comprehensive overview of its core physicochemical properties, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its chemical and physical characteristics.

Physicochemical Properties

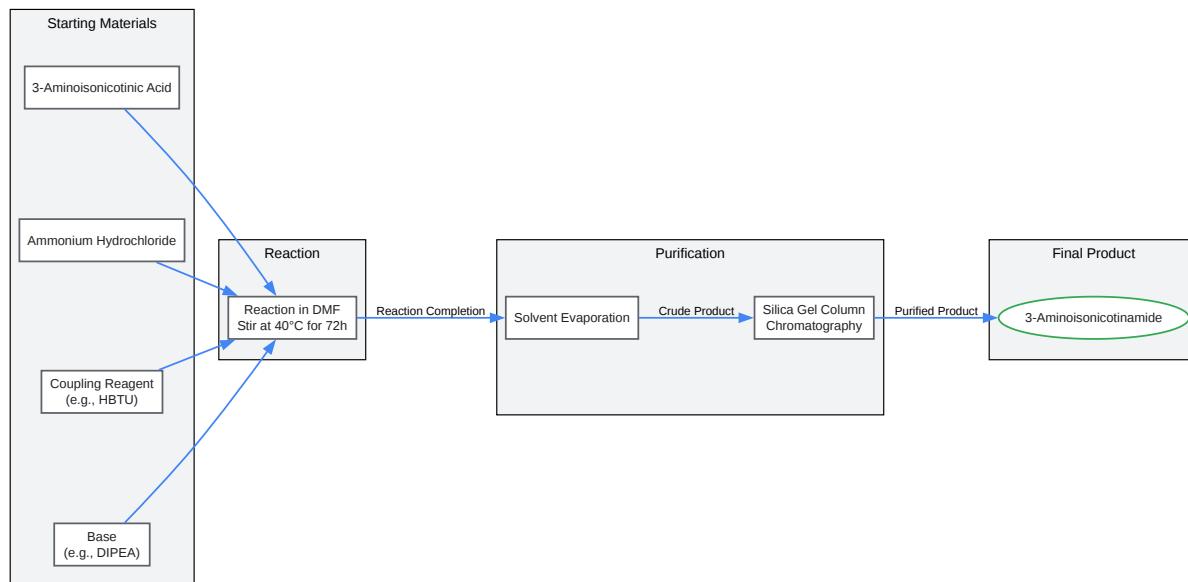
The quantitative physicochemical data for **4-Amino-3-pyridinecarboxamide** are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C6H7N3O	[1] [2]
Molecular Weight	137.14 g/mol	[1]
Melting Point	229.5-230.5 °C	[1] [3]
Boiling Point	377.8 ± 22.0 °C (Predicted)	[1] [3]
Density	1.323 ± 0.06 g/cm³ (Predicted)	[1] [3]
pKa	14.60 ± 0.50 (Predicted)	[3]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[1] [3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **4-Amino-3-pyridinecarboxamide** are not explicitly detailed in the provided search results.

However, standard laboratory procedures for organic compounds would be employed. Below are generalized methodologies for determining the key properties listed above.


1. Melting Point Determination: The melting point is typically determined using the capillary method. A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus, where it is heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.
2. Boiling Point Determination: As the boiling point is predicted, it suggests that experimental determination may be challenging due to potential decomposition at high temperatures. Theoretical boiling points are often calculated using computational software based on the molecule's structure and functional groups. Experimental determination for high-boiling-point solids often involves specialized techniques such as distillation under reduced pressure to prevent decomposition.

3. pKa Determination: The pKa value, which indicates the acidity of a compound, is commonly determined by potentiometric titration. A solution of the compound of known concentration is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the inflection point of the resulting titration curve.

4. Density Determination: The density of a solid can be determined using various methods, including gas pycnometry, which is highly accurate for powders. This technique measures the volume of the solid by detecting the pressure change of a known quantity of an inert gas in a calibrated volume. The density is then calculated by dividing the mass of the sample by the measured volume.

Synthesis Workflow

While specific signaling pathways involving **4-Amino-3-pyridinecarboxamide** are not detailed in the provided search results, a general synthesis workflow for a related compound, 3-aminoisonicotinamide, is available and provides insight into the chemical processes that could be involved in the synthesis of such molecules^[4]. The following diagram illustrates a representative workflow for the synthesis of an aminopyridinecarboxamide derivative.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of 3-aminoisonicotinamide.

Conclusion

This technical guide provides a summary of the key physicochemical properties of **4-Amino-3-pyridinecarboxamide** based on available data. The tabulated information offers a quick reference for researchers, while the generalized experimental protocols provide insight into the standard methods for determining these properties. The synthesis workflow illustrates a typical procedure for producing related aminopyridinecarboxamides. This compilation of information serves as a valuable resource for scientists and professionals engaged in research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-AMINO-3-PYRIDINECARBOXAMIDE | 7418-66-8 [amp.chemicalbook.com]
- 2. PubChemLite - 4-amino-3-pyridinecarboxamide (C6H7N3O) [pubchemlite.lcsb.uni.lu]
- 3. 4-AMINO-3-PYRIDINECARBOXAMIDE CAS#: 7418-66-8 [amp.chemicalbook.com]
- 4. 3-AMINO-4-PYRIDINECARBOXAMIDE | 64188-97-2 [chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 4-Amino-3-pyridinecarboxamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112961#physicochemical-properties-of-4-amino-3-pyridinecarboxamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com